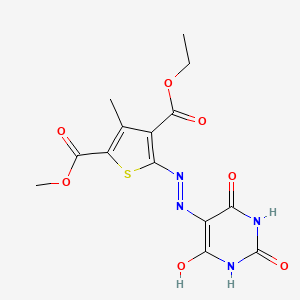

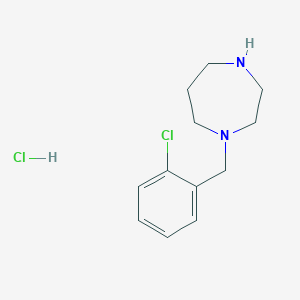

5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide, also known as ABT-639, is a potent and selective inhibitor of the T-type calcium channel. It was first synthesized by Abbott Laboratories in 2009 as a potential treatment for various types of pain.

Scientific Research Applications

Corrosion Inhibition

Research indicates the utility of methoxy-substituted phenylthienyl benzamidines, which share structural similarities with 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide, in inhibiting the corrosion of carbon steel in acidic environments. These compounds, including variations like MA-1313 and MA-1314, demonstrate high inhibition efficiency, with the effectiveness increasing with concentration. Their adsorption on carbon steel surfaces follows the Langmuir adsorption isotherm, indicating a spontaneous process with significant inhibition potential primarily in the cathodic region, supported by both chemical and electrochemical methods (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Anticonvulsant Properties

A series of 4-thiazolidinone derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide compounds, were synthesized and evaluated for their anticonvulsant activities. These compounds, designed to interact with benzodiazepine receptors, showed considerable anticonvulsant activity without impairing learning and memory, suggesting their potential therapeutic use in epilepsy (Faizi et al., 2017).

Serotonin Receptor Studies

Compounds structurally related to 5-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-methoxybenzamide have been utilized in the study of serotonin (5-HT) receptors. For instance, [18F]p-MPPF, a fluorinated derivative, serves as a 5-HT1A antagonist, aiding in the exploration of serotonergic neurotransmission through positron emission tomography (PET) imaging in animal and human studies. This research contributes to understanding the serotonergic system's role in various psychiatric and neurological disorders (Plenevaux et al., 2000).

Structural Analysis

The absolute configuration and structural effects of introducing various substituents in compounds like 5-chloro-2-methoxy-N-phenylbenzamide derivatives have been elucidated through NMR and X-ray crystallography. These studies provide insights into how structural modifications impact the molecular reactivity and potential medicinal applications by analyzing the dipole moments and reactivity patterns of these compounds (Galal et al., 2018).

Fluorescence Quenching Studies

The fluorescence quenching mechanisms of derivatives like 5-chloro-2-methoxyphenylboronic acid have been studied to understand their interaction with quenchers like aniline. These studies, involving steady-state fluorescence measurements, provide valuable information on the static quenching mechanisms and potential applications in sensing and molecular recognition technologies (Geethanjali, Nagaraja, & Melavanki, 2015).

properties

IUPAC Name |

5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO3/c1-22-15-7-6-12(18)9-14(15)17(21)20-10-16(23-2)11-4-3-5-13(19)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKGTXKLGQAEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2691710.png)

![N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2691713.png)

![N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691718.png)

![(4-Bromophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691719.png)

![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)